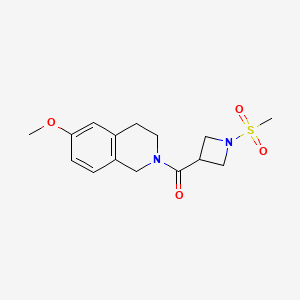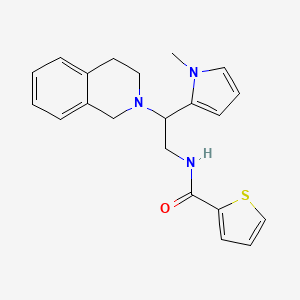
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research into compounds with similar structural features involves the synthesis of complex molecules with potential pharmacological properties. For instance, studies on the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives explore the chemical reactivity of compounds with isoquinoline and pyrrol units, which could lead to the development of new therapeutic agents with specific biological activities (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).
Pharmacological Research
Compounds related to isoquinoline derivatives have been evaluated for their antineoplastic activities, indicating the potential for cancer therapy research. For example, isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and tested for their efficacy against leukemia in mice, showcasing the therapeutic potential of isoquinoline derivatives in oncology (M. Liu, T. Lin, P. Penketh, & A. Sartorelli, 1995).
Antipsychotic Agent Development
Research on heterocyclic carboxamides, including structures similar to the query compound, has been conducted to evaluate their potential as antipsychotic agents. These studies suggest the importance of isoquinoline derivatives in developing treatments for psychiatric disorders, highlighting the broad applicability of such compounds in medicinal chemistry (M. H. Norman et al., 1996).
Antimicrobial Applications
The synthesis of quinazolinone and thiazolidinone derivatives has been explored for their antimicrobial properties, indicating the potential use of isoquinoline and thiophene derivatives in combating bacterial and fungal infections (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Mechanism of Action
Target of action
The compound contains a 1H-pyrrol-2-yl and a 1,2,3,4-tetrahydroisoquinolin-2-yl group . These groups are found in various bioactive compounds and could interact with a range of targets, including enzymes, receptors, and ion channels. The exact target would depend on the overall structure and stereochemistry of the compound.
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-23-11-4-8-18(23)19(14-22-21(25)20-9-5-13-26-20)24-12-10-16-6-2-3-7-17(16)15-24/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUGGXAMXVAJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)
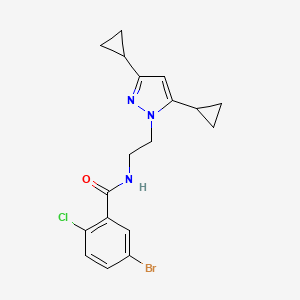
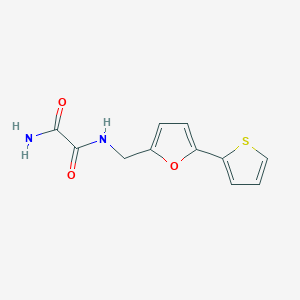


![Ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)

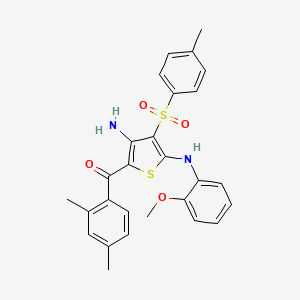
![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)
